molecular formula C13H17ClN2O B500388 N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide CAS No. 890599-09-4

N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide

Cat. No. B500388
CAS RN: 890599-09-4
M. Wt: 252.74g/mol
InChI Key: OODLAXLYWFKADU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPCA is a member of the acetylcholinesterase inhibitor family, which is a class of compounds that are known to enhance the activity of the neurotransmitter acetylcholine in the brain.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is an acetylcholinesterase inhibitor, which means that it enhances the activity of the neurotransmitter acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in a wide range of cognitive functions, including learning and memory. By inhibiting the activity of acetylcholinesterase, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide increases the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have antioxidant and anti-inflammatory properties. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively low toxicity, which makes it a safe compound to use in lab experiments. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to have good bioavailability, which means that it is easily absorbed by the body. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively short half-life, which means that it is quickly metabolized and eliminated from the body.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide. One area of research is the development of more potent and selective acetylcholinesterase inhibitors. Another area of research is the study of the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of novel drug delivery systems may improve the bioavailability and half-life of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, which may enhance its therapeutic potential.
Conclusion
In conclusion, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, or N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is an acetylcholinesterase inhibitor that has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to increase the levels of BDNF in the brain. While N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has several advantages, such as its low toxicity and good bioavailability, it also has some limitations, such as its relatively short half-life. Future research on N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide may lead to the development of more potent and selective acetylcholinesterase inhibitors, as well as the identification of novel therapeutic applications.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methylaniline with pyrrolidine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide. Other methods include the reaction of 5-chloro-2-methylbenzoyl chloride with pyrrolidine and acetamide, or the reaction of 5-chloro-2-methylbenzoyl isocyanate with pyrrolidine and acetic acid.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the progressive loss of cognitive function. One of the hallmarks of Alzheimer's disease is the accumulation of amyloid-beta plaques in the brain. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to inhibit the formation of amyloid-beta plaques, which may slow down the progression of Alzheimer's disease.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10-4-5-11(14)8-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODLAXLYWFKADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide

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